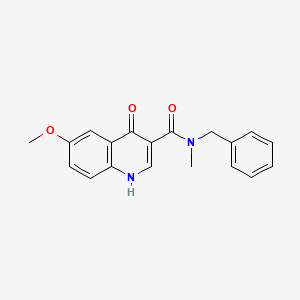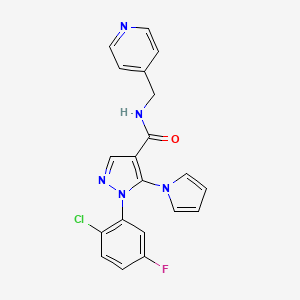![molecular formula C22H23N3O4 B15105135 (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide](/img/structure/B15105135.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, phenyl, oxadiazole, and enamide, which contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of base catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde, while reduction of the oxadiazole ring can produce various substituted amines.
Aplicaciones Científicas De Investigación
(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are subjects of ongoing research.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity could be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with similar structural features and potential biological activities.
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its oxadiazole ring and enamide linkage are particularly noteworthy, as they contribute to the compound’s stability and biological activity.
Propiedades
Fórmula molecular |
C22H23N3O4 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)16-7-9-17(10-8-16)21-22(25-29-24-21)23-20(26)12-6-15-5-11-18(27-3)19(13-15)28-4/h5-14H,1-4H3,(H,23,25,26)/b12-6+ |
Clave InChI |
MUAUYTYHXAITKT-WUXMJOGZSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B15105053.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B15105061.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B15105071.png)
![N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B15105080.png)
![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B15105081.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B15105094.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15105098.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15105112.png)
![methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B15105123.png)
![2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15105124.png)
![(2E)-3-(3-chlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B15105126.png)

